molecular formula C13H15N3O8 B1463520 Boc-2,4-dinitro-DL-phenylglycine CAS No. 1219168-33-8

Boc-2,4-dinitro-DL-phenylglycine

Cat. No.: B1463520
CAS No.: 1219168-33-8
M. Wt: 341.27 g/mol
InChI Key: QYANBEZKQKCNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-2,4-dinitro-DL-phenylglycine” is a chemical compound with the molecular formula C13H15N3O8 and a molecular weight of 341.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as follows: CC©©OC(=O)NC(C1=C(C=C(C=C1)N+[O-])N+[O-])C(=O)O .

Scientific Research Applications

Chiral Catalysis

The use of phosphoric acid derivatives, including those related to Boc-protected phenylglycine derivatives, as catalysts in the direct Mannich reactions highlights an innovative approach to construct beta-aminoketones under mild conditions. This method is significant for synthesizing various phenylglycine derivatives, demonstrating the chemical's versatility in facilitating enantioselective synthesis (Uraguchi & Terada, 2004).

Chromatography

A novel glycosyl amino acid hydrophilic interaction chromatography (HILIC) stationary phase was prepared via click chemistry using Boc-D-phenylglycine as a key intermediate. This development showcases the application in enriching glycopeptides, indicating its potential for enhancing separation techniques in biochemical analysis (Huang et al., 2011).

Structural and Spectroscopic Analysis

Research on potassium dl-phenylglycinate salt, a related compound, focused on its crystal structure and vibrational properties, offering insights into its potential applications in biological and medical systems. The detailed study of its structural and spectroscopic data contributes to our understanding of phenylglycine's functionality in complex systems (Ilczyszyn et al., 2009).

Safety and Hazards

The safety data sheet for “Boc-2,4-dinitro-DL-phenylglycine” recommends handling it in a well-ventilated place and wearing suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O8/c1-13(2,3)24-12(19)14-10(11(17)18)8-5-4-7(15(20)21)6-9(8)16(22)23/h4-6,10H,1-3H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYANBEZKQKCNBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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